molecular formula C18H20N4O B2977991 N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-74-7

N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2977991
M. Wt: 308.385
InChI Key: HXQDTRSMCJRLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole group is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole group attached to an imidazole ring via an ethyl linker . The indole group contains two nitrogen atoms, one of which bears a hydrogen atom . The imidazole ring is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Antimycobacterial Activity

Research on novel imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound , has revealed significant antimycobacterial activity. These compounds have been shown to exhibit considerable activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. The study identified certain molecular scaffolds, including N-[2-(piperazin-1-yl)ethyl] moieties, as potent alternatives for further structure-activity relationship studies, suggesting a potential pathway for the development of new antimycobacterial agents (Lv et al., 2017).

Photodynamic Therapy Sensitizer

Imidazole-modified porphyrins, which share a structural motif with the compound of interest, have been identified as pH-responsive sensitizers for cancer photodynamic therapy. These compounds generate a significantly higher amount of singlet oxygen, a key reactive species in photodynamic therapy, under acidic conditions found in tumor environments compared to neutral conditions. This characteristic enhances their effectiveness in targeting cancer cells while minimizing damage to healthy tissues (Zhu et al., 2011).

Antitumor Activity

Compounds with imidazole carboxamide derivatives have been synthesized and evaluated for their antitumor activities. Novel N-(2-aminoethyl)-1-benzyl-2-(alkylthio)-1H-imidazole-5carboxamides were tested using the potato disk bioassay technique, showing significant inhibition of tumor growth. This research demonstrates the potential of imidazole carboxamide derivatives in developing new antitumor agents (Hadizadeh et al., 2007).

Antimicrobial Agents

The synthesis of novel benzo[d]imidazolyl tetrahydropyridine carboxylates has shown promising antimicrobial activities. These compounds, developed through multi-component reactions and evaluated for anti-inflammatory, antioxidant, antibacterial, and antifungal activities, have shown considerable efficacy against various pathogens. Their potential as antimicrobial agents highlights the versatility of the benzo[d]imidazole scaffold in medicinal chemistry (ANISETTI & Reddy, 2017).

properties

IUPAC Name

N-(2-indol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(14-5-6-15-16(11-14)21-12-20-15)19-8-10-22-9-7-13-3-1-2-4-17(13)22/h1-4,7,9,12,14H,5-6,8,10-11H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDTRSMCJRLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCN3C=CC4=CC=CC=C43)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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